molecular formula C9H7F3N2O B2469112 N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide CAS No. 1548595-54-5

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide

Cat. No.: B2469112
CAS No.: 1548595-54-5
M. Wt: 216.163
InChI Key: PGURIZFYPUSJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a prop-2-enamide moiety

Scientific Research Applications

Molecular Interactions Studies

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide has been studied for its interactions at the molecular level. Research has explored the density, viscosity, and ultrasonic velocity of this compound in ethanol solutions at various temperatures. These studies help in understanding the molecular interactions and the nature of solute impact on solvent structure (Tekade et al., 2015).

Synthesis of Quinolines and Related Compounds

This compound plays a role in the synthesis of quinolines and related fused pyridines. The Vilsmeier formylation process involving tertiary and secondary enamides, including this compound, leads to the creation of 2-pyridones and 2-chloropyridines, highlighting its utility in chemical synthesis (Hayes & Meth–Cohn, 1979).

Modification of Biologically Active Compounds

Research has investigated the modification of biologically active compounds using fragments of this chemical. An approach was suggested to modify γ-carbolines with 2-trifluoromethylimidazo[1,2-a]pyridin-3-ylpropionamide fragments, indicating the compound's potential in modifying the structure and activity of biological molecules (Bachurin et al., 2013).

Intermediate in Polysubstituted Pyrroles and Pyridines Synthesis

This compound has been used as an intermediate in the synthesis of polysubstituted pyrroles and pyridines. This demonstrates its importance in the creation of complex chemical structures for various applications (Cacchi et al., 2008).

Trifluoromethylation of Enamides

The compound has been involved in studies focusing on C(sp2)-H trifluoromethylation of enamides. This process is crucial for accessing trifluoromethylated isoindolinones, isoquinolinones, 2-pyridinones, and other heterocycles, highlighting its role in the development of new chemical entities (Krishnamurti et al., 2018).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide typically involves the reaction of 6-(trifluoromethyl)pyridin-3-amine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may

Properties

IUPAC Name

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-2-8(15)14-6-3-4-7(13-5-6)9(10,11)12/h2-5H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGURIZFYPUSJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.